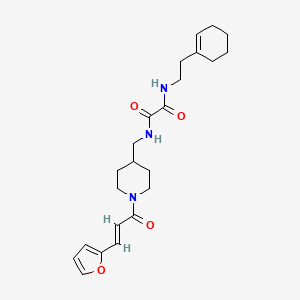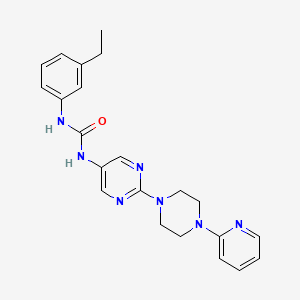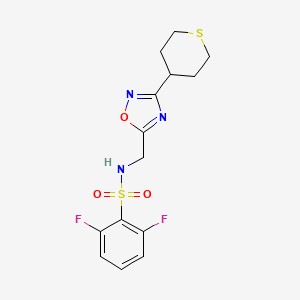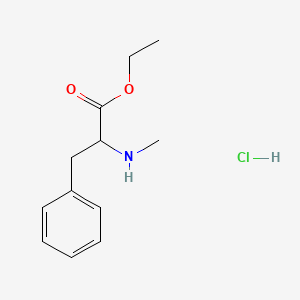![molecular formula C23H28N4O2 B2863686 Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 573669-90-6](/img/structure/B2863686.png)
Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential therapeutic effects in cancer treatment, specifically in targeting tumors with defects in the p53 pathway.
Wissenschaftliche Forschungsanwendungen
Neurological Research
Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate has been studied for its effects on neurological functions. Research on similar quinoline derivatives, such as T-82, indicates their potential in ameliorating memory impairment caused by acetylcholinergic dysfunction (Isomae et al., 2003). Another study on 2-(4-phenylpiperidino)cyclohexanol, a structural analog, highlights its binding to unique recognition sites in the rat brain associated with cholinergic nerve terminals, suggesting implications for understanding neurotransmitter transport and related neurological disorders (Marien et al., 1987).
Chemical Synthesis and Modification
This compound is relevant in the field of organic chemistry, particularly in the synthesis and modification of complex molecules. Studies demonstrate the lithiation and side-chain substitution of related quinoxaline derivatives, offering methods for creating diverse molecular structures with potential pharmaceutical applications (Smith et al., 2003). Additionally, the compound's structural framework is explored in the synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives, highlighting its versatility in green chemistry applications (Lei et al., 2011).
Corrosion Inhibition
Research on quinoxalines, including structural analogs of this compound, suggests their potential as corrosion inhibitors. A study focusing on quantum chemical calculations of quinoxalines revealed their effectiveness in inhibiting copper corrosion, which may be relevant for industrial applications (Zarrouk et al., 2014).
Catalytic and Biological Activity
The compound's framework is also significant in catalysis and biological activity research. For instance, vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, which are structurally related, show high catalytic activity in hydrocarbon oxidation and demonstrate varying levels of cytotoxicity in cancer cell lines, suggesting potential biomedical applications (Palion-Gazda et al., 2021).
Eigenschaften
IUPAC Name |
cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-16-8-7-13-27(15-16)22-21(25-19-11-5-6-12-20(19)26-22)18(14-24)23(28)29-17-9-3-2-4-10-17/h5-6,11-12,16-18H,2-4,7-10,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWTYKHXFRJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2863603.png)
![N-((1-benzylpiperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2863605.png)
![7-Fluoro-2-methyl-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2863606.png)


![Ethyl 5-[4-(dipropylsulfamoyl)benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2863616.png)
![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)

![Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2863620.png)

![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2863623.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2863624.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2863625.png)

